3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Overview
Description
3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose: is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of glucose, modified to include benzyl and isopropylidene groups, which makes it useful for studying carbohydrate chemistry and glycoconjugates .
Scientific Research Applications
Chemistry: In chemistry, 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is used as a building block for synthesizing more complex carbohydrate structures. It is also used in the study of reaction mechanisms involving carbohydrates .
Biology: In biological research, this compound is used to study the role of carbohydrates in biological systems, including their interactions with proteins and other biomolecules .
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of carbohydrate-based drugs and diagnostic agents .
Industry: In the industrial sector, it is used in the production of various biochemical reagents and as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the benzylation of glucose followed by the formation of the isopropylidene acetal. The reaction conditions often involve the use of benzyl chloride and acetone in the presence of acid catalysts .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or other oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with enzymes and proteins that recognize carbohydrate structures. The benzyl and isopropylidene groups protect the glucose molecule, allowing for selective reactions at specific sites. This makes it a valuable tool in studying enzyme-substrate interactions and the synthesis of glycoconjugates .
Comparison with Similar Compounds
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2-O-Isopropylidene-alpha-D-glucofuranose
- 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose
Uniqueness: 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is unique due to its specific protective groups, which allow for selective reactions and studies in glycobiology. Its structure provides a balance between stability and reactivity, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFIYJOTIJKSX-UXXRCYHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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